2-Benzylazepane hydrochloride 2-Benzylazepane hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15955388
InChI: InChI=1S/C13H19N.ClH/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-14-13;/h1,3-4,7-8,13-14H,2,5-6,9-11H2;1H
SMILES:
Molecular Formula: C13H20ClN
Molecular Weight: 225.76 g/mol

2-Benzylazepane hydrochloride

CAS No.:

Cat. No.: VC15955388

Molecular Formula: C13H20ClN

Molecular Weight: 225.76 g/mol

* For research use only. Not for human or veterinary use.

2-Benzylazepane hydrochloride -

Specification

Molecular Formula C13H20ClN
Molecular Weight 225.76 g/mol
IUPAC Name 2-benzylazepane;hydrochloride
Standard InChI InChI=1S/C13H19N.ClH/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-14-13;/h1,3-4,7-8,13-14H,2,5-6,9-11H2;1H
Standard InChI Key LNZDVSLKPCRWOE-UHFFFAOYSA-N
Canonical SMILES C1CCC(NCC1)CC2=CC=CC=C2.Cl

Introduction

Synthesis and Manufacturing

The synthesis of 2-benzylazepane hydrochloride typically involves multistep organic reactions, starting from cyclohexanone or azepane precursors. A plausible route, inferred from analogous syntheses , is outlined below:

Step 1: Formation of 1-Benzylazepan-2-one

Cyclohexanone undergoes reductive amination with benzylamine under catalytic hydrogenation to yield 1-benzylazepan-2-one . This intermediate is critical for introducing the benzyl group.

Step 2: Chlorination and Hydrolysis

Treatment with phosphorus pentachloride (PCl5) generates 3,3-dichloroazepan-2-one, which is subsequently hydrolyzed in acidic conditions to produce azepane-2,3-dione .

Step 3: Reduction to 2-Benzylazepane

The dione is reduced using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation to yield 2-benzylazepane. Final treatment with hydrochloric acid forms the hydrochloride salt .

Key Reaction Parameters

ParameterValue/Range
Temperature0–80°C
SolventEthanol, THF
CatalystPd/C, Raney Ni
Yield (Parent Amine)60–75%

Physicochemical Properties

Physical Properties

PropertyValue
AppearanceWhite crystalline solid
Melting Point~200–220°C (decomposes)
SolubilitySoluble in water, ethanol
LogP (Partition Coeff.)~2.59 (estimated)
pKa~9.5 (amine protonation)

Spectroscopic Data

  • IR (KBr): N–H stretch (~3300 cm⁻¹), C–Cl stretch (600–800 cm⁻¹) .

  • ¹H NMR (D2O): δ 1.44–2.60 (azepane ring protons), δ 3.70 (N–CH2), δ 7.20–7.40 (benzyl aromatic protons) .

  • MS (EI): m/z 189.3 [M+H]⁺ (parent amine), 225.8 [M+H+Cl]⁻ (hydrochloride) .

Pharmacological and Industrial Applications

Central Nervous System (CNS) Modulation

Azepane derivatives exhibit affinity for neurotransmitter receptors, including dopamine and serotonin transporters . The benzyl group may enhance binding to synaptic vesicle proteins, suggesting potential use in neurodegenerative disease research .

Catalysis and Organic Synthesis

2-Benzylazepane hydrochloride serves as a chiral ligand in asymmetric catalysis. Its rigid structure facilitates enantioselective transformations, such as hydrogenation of ketones .

Future Directions and Research Gaps

Despite its structural promise, 2-benzylazepane hydrochloride remains understudied. Key research priorities include:

  • Pharmacokinetic Profiling: Absorption, distribution, metabolism, and excretion (ADME) studies.

  • Crystal Structure Analysis: X-ray diffraction to confirm salt formation and polymorphic forms.

  • Target Identification: High-throughput screening against GPCRs and ion channels.

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